molecular formula C23H26O11 B1251195 Myrciacitrin III

Myrciacitrin III

Cat. No.: B1251195
M. Wt: 478.4 g/mol
InChI Key: VOYSOOOEBGYFAP-UZLUQKTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myrciacitrin III is a flavonoid glycoside isolated from the leaves of Myrcia multiflora DC., a plant traditionally used in South America as a natural remedy for diabetes, earning it the nickname "plant insulin" . Structurally, it is characterized as a (2S)-flavanone derivative with hydroxy groups at positions 5, 7, and 5', methyl groups at positions 6 and 8, and a β-D-glucopyranosyloxy residue at position 2. Its molecular formula is C₂₃H₂₆O₁₁, with an exact mass of 478.1475 g/mol . The compound exhibits potent inhibitory activity against aldose reductase, a key enzyme implicated in diabetic complications such as neuropathy and retinopathy, with an IC₅₀ of 46 μmol/L .

Properties

Molecular Formula

C23H26O11

Molecular Weight

478.4 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,8-dimethyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C23H26O11/c1-8-17(27)9(2)22-16(18(8)28)12(26)6-14(32-22)11-5-10(25)3-4-13(11)33-23-21(31)20(30)19(29)15(7-24)34-23/h3-5,14-15,19-21,23-25,27-31H,6-7H2,1-2H3/t14-,15+,19+,20-,21+,23+/m0/s1

InChI Key

VOYSOOOEBGYFAP-UZLUQKTDSA-N

Isomeric SMILES

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=C(C=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Myrciacitrin III belongs to a family of structurally related flavonoids (Myrciacitrin I–V) isolated from Myrcia multiflora. Below is a systematic comparison of their pharmacological activities, structural features, and natural sources.

Myrciacitrin I–V: Structural and Functional Differences

Compound Molecular Formula Key Structural Features Source Pharmacological Activity (IC₅₀)
Myrciacitrin I C₂₃H₂₆O₁₁ Flavanone glycoside; similar backbone to III Myrcia multiflora Aldose reductase inhibitor (IC₅₀ not reported)
Myrciacitrin II C₂₄H₂₈O₁₁ Additional methyl or glycosyl group vs. I Myrcia multiflora Aldose reductase inhibitor (IC₅₀ not reported)
This compound C₂₃H₂₆O₁₁ Methyl groups at C6/C8; glucopyranosyl at C2 Myrcia multiflora Aldose reductase inhibition (IC₅₀: 46 μmol/L)
Myrciacitrin IV Not specified Likely differs in substituent positions Myrcia multiflora Aldose reductase inhibition (IC₅₀: 0.79 μmol/L) ; antidiabetic
Myrciacitrin V C₃₀H₃₀O₁₃ (in Capsicum)<sup>†</sup> Larger structure; unknown substituents Myrcia multiflora, Capsicum spp. Aldose reductase inhibition (IC₅₀: 16 μmol/L)

<sup>†</sup> Note: Myrciacitrin V was reported in Capsicum fruits with a conflicting molecular formula (C₃₀H₃₀O₁₃ vs.

Key Pharmacological Comparisons

  • Aldose Reductase Inhibition: Myrciacitrin IV is the most potent (IC₅₀: 0.79 μmol/L), followed by V (16 μmol/L) and III (46 μmol/L). This suggests that minor structural variations (e.g., glycosylation patterns) critically influence activity .
  • Antidiabetic Potential: Myrciacitrin IV is highlighted in multiple studies for its role in glucose metabolism and diabetes management, whereas III’s antidiabetic effects are primarily linked to aldose reductase inhibition .
  • Antifungal Activity: Myrciaphenone B (a related compound from Myrcia spp.) inhibits Candida albicans but lacks cytotoxicity, contrasting with Myrciacitrins I–V, which focus on enzyme inhibition .
  • β-Galactosidase Inhibition: Myricanene A (IC₅₀: 98 μmol/L) shares a similar scaffold but targets a different enzyme, underscoring the functional diversity of Myrcia-derived flavonoids .

Natural Sources and Ecological Roles

  • Myrciacitrin IV : Also identified in Calotropis procera, expanding its biogeographical relevance .

Research Implications and Discrepancies

  • Structural Clarification : The molecular formula inconsistency for Myrciacitrin V in Capsicum warrants further validation via NMR or X-ray crystallography .
  • Therapeutic Optimization : Myrciacitrin IV’s superior aldose reductase inhibition makes it a stronger candidate for diabetes drug development than III or V .
  • Ecochemical Diversity: The presence of Myrciacitrin V in both Myrcia and Capsicum suggests convergent evolution in plant secondary metabolism or undocumented taxonomic relationships .

Q & A

Q. What are the key analytical techniques for characterizing Myrrciacitrin III, and how are they validated?

Methodological Answer: Myrciacitrin III’s structural elucidation typically employs high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for stereochemical analysis, and mass spectrometry (MS) for molecular weight confirmation. Validation involves cross-referencing spectral data with published standards and ensuring reproducibility across independent replicates. For novel derivatives, X-ray crystallography may be required to resolve ambiguous configurations .

Q. How can researchers design a reproducible synthesis protocol for this compound in laboratory settings?

Methodological Answer: Synthesis protocols should include step-by-step reaction conditions (e.g., solvent systems, catalysts, temperature), purification methods (e.g., column chromatography gradients), and yield optimization strategies. Critical parameters include monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates at each stage. Reproducibility is ensured by documenting deviations and adhering to IUPAC nomenclature for reporting .

Q. What in vitro assays are most appropriate for preliminary evaluation of this compound’s bioactivity?

Methodological Answer: Common assays include enzyme inhibition studies (e.g., α-glucosidase for antidiabetic potential), antioxidant activity via DPPH/ABTS radical scavenging, and cytotoxicity screening using MTT assays on cancer cell lines. Controls must include positive standards (e.g., ascorbic acid for antioxidants) and vehicle-only blanks. Dose-response curves and IC50 calculations should follow OECD guidelines for statistical rigor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across studies?

Methodological Answer: Contradictions often arise from variability in experimental models (e.g., cell lines vs. animal models) or extraction methodologies. To address this, conduct meta-analyses comparing protocols, sample sizes, and statistical power. Use tools like PRISMA guidelines to systematically evaluate bias and heterogeneity. Replicate critical studies under standardized conditions, reporting Cohen’s d effect sizes to quantify discrepancies .

Q. What computational approaches are effective in elucidating this compound’s structure-activity relationships (SAR)?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding sites against target proteins (e.g., COX-2 for anti-inflammatory activity). Molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes over nanosecond timescales. QSAR models require curated datasets of analogs with bioactivity data, validated via leave-one-out cross-validation .

Q. How should pharmacokinetic studies for this compound be designed to assess bioavailability and metabolism?

Methodological Answer: Employ in vivo models (e.g., Sprague-Dawley rats) with oral/intravenous administration to calculate AUC, Cmax, and half-life. LC-MS/MS quantifies plasma concentrations, while microsomal assays (CYP450 enzymes) identify metabolic pathways. Tissue distribution studies require organ-specific homogenization and extraction. Data should comply with FDA bioanalytical method validation guidelines .

Methodological & Ethical Considerations

Q. What strategies ensure reproducibility in this compound research?

Methodological Answer: Document all experimental variables (e.g., solvent batches, equipment calibration logs) in supplementary materials. Use open-source platforms like Zenodo to share raw spectra/chromatograms. Collaborate with independent labs for cross-validation. Adhere to ARRIVE guidelines for animal studies and MIAME standards for microarray data .

Q. Which statistical methods are recommended for analyzing dose-dependent effects of this compound?

Methodological Answer: Non-linear regression (GraphPad Prism) fits dose-response data to sigmoidal models. For multi-group comparisons, use ANOVA with post-hoc Tukey tests. Survival analyses (Kaplan-Meier curves) apply to in vivo efficacy studies. Report p-values, confidence intervals, and effect sizes; pre-register analysis plans to avoid p-hacking .

Q. How can researchers conduct systematic reviews of this compound’s therapeutic potential?

Methodological Answer: Use Boolean search strings (e.g., "this compound AND (antioxidant OR anti-inflammatory)") across PubMed, Web of Science, and Scopus. Screen abstracts via Rayyan QCRI, with dual-reviewer conflict resolution. Assess study quality via Cochrane Risk of Bias Tool. Synthesize findings using RevMan for meta-analyses, reporting forest plots and I² statistics for heterogeneity .

Q. What ethical guidelines apply to preclinical research on this compound?

Methodological Answer: Animal studies require approval from institutional ethics committees (IACUC), adhering to the 3Rs (Replacement, Reduction, Refinement). For human cell lines, verify provenance and obtain informed consent documentation. Data integrity mandates compliance with COPE guidelines, with raw data archived for at least 10 years post-publication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myrciacitrin III
Reactant of Route 2
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